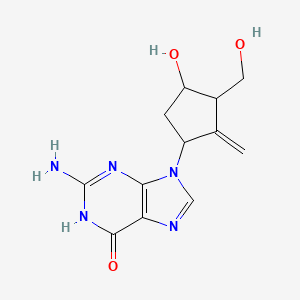

Entecavir Impurity A

描述

Structure

3D Structure

属性

CAS 编号 |

1367369-78-5 |

|---|---|

分子式 |

C12H15N5O3 |

分子量 |

277.28 g/mol |

IUPAC 名称 |

2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m0/s1 |

InChI 键 |

QDGZDCVAUDNJFG-RNJXMRFFSA-N |

SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

手性 SMILES |

C=C1[C@@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |

规范 SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

同义词 |

2-Amino-1,9-dihydro-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one; Entecavir Isomer Impurity 3; (1’R,3’R,4’S)-Entecavir Isomer; |

产品来源 |

United States |

Mechanistic Pathways of Entecavir Impurity a Formation

Process-Related Formation Mechanisms During Entecavir (B133710) Synthesis

The total synthesis of Entecavir is a complex, multi-step process that involves the careful construction of its unique carbocyclic nucleoside structure. sci-hub.seacs.org Throughout this synthesis, several reactions can potentially lead to the formation of Entecavir Impurity A and other related substances. veeprho.com

Stereochemical control is a significant challenge in Entecavir synthesis. The molecule contains several chiral centers, and the formation of the incorrect stereoisomer (an epimer) at any of these centers results in an impurity. Epimerization, the change in configuration at one chiral center, can occur under various reaction conditions.

The Mitsunobu reaction is frequently employed in Entecavir synthesis to couple the cyclopentanol (B49286) core with a protected purine (B94841) base. sci-hub.seacs.orgorganicchemistry.eu This reaction is crucial for forming the key carbon-nitrogen bond. However, the conditions of the Mitsunobu reaction, or side reactions during preceding steps, can lead to epimerization. For instance, the synthesis of an epi-1'-entecavir has been demonstrated using a Mitsunobu coupling, highlighting the potential for this reaction to produce stereoisomers. organicchemistry.eu Difficulties in controlling stereochemistry have also been noted in other synthetic steps, such as epoxide opening, where epimerization can lead to a mixture of diastereomers. organicchemistry.eu Some synthetic routes even incorporate a "rearrangement-elimination-epimerization" sequence to establish the desired cyclopentene (B43876) skeleton, underscoring the prevalence of epimerization challenges. sci-hub.seacs.orgfigshare.com The formation of Impurity A has been specifically linked to acid-catalyzed epimerization, which can be mitigated by using buffered conditions during certain synthetic steps.

A multi-step synthesis inherently carries the risk of forming by-products from the numerous intermediate reactions. ijcrt.org In the synthesis of Entecavir, intermediates can undergo unintended side reactions, leading to the formation of impurities that may be structurally similar to the final product and difficult to remove.

For example, research has shown that the sequence of the final synthetic steps is critical; reversing the order of hydrolysis and treatment with formic acid was found to increase the formation of impurities that hindered the crystallization and purification of the final Entecavir product. ub.edu The synthesis also involves many oily intermediates that are prone to generating by-products, making their purification challenging. ub.edu In some cases, specific protecting groups are chosen specifically because they yield crystalline intermediates, thereby avoiding the difficult chromatographic purification of these by-products. ub.edu One of the significant challenges reported in the synthesis of a key Entecavir intermediate is the generation of substantial amounts of tar, a complex mixture of by-products that complicates purification and reduces yield. patsnap.com

To prevent unwanted reactions at sensitive functional groups, the synthesis of Entecavir relies on the use of protecting groups, which are chemical moieties that temporarily block a reactive site. thermofisher.com These groups must be removed in subsequent "deprotection" steps. If a deprotection step is incomplete, the protecting group remains on the molecule, resulting in a process-related impurity. thermofisher.comsigmaaldrich.com

The formation of this compound has been associated with incomplete deprotection during the synthesis. The final deprotection step in many Entecavir syntheses involves acid hydrolysis to remove protecting groups like TBS ethers. sci-hub.seacs.orgub.edu If this hydrolysis is not carried out to completion, impurities with residual protecting groups will be present. To overcome this, alternative strategies such as fluoride-based deprotection have been proposed to minimize the formation of such impurities. Furthermore, side reactions can compete with the desired chemical transformation. A notable example is the Baeyer-Villiger oxidation step, where the desired oxidation of a ketone can face competition from an undesired epoxidation of an alkene within the same molecule. sci-hub.se

Table 1: Summary of Process-Related Formation Pathways for this compound

| Formation Mechanism | Description | Key Reaction/Step | Mitigation Strategies | Reference |

|---|---|---|---|---|

| Epimerization | Formation of an incorrect stereoisomer at a chiral center on the cyclopentane (B165970) ring. | Mitsunobu Reaction, Epoxide Opening | Strict control of reaction conditions; use of buffered conditions to prevent acid-catalyzed epimerization. | sci-hub.seorganicchemistry.eu |

| By-Product Formation | Generation of unwanted products from side reactions of intermediates. | Intermediate reactions, final conversion steps. | Optimizing reaction sequence; using protecting groups that allow for crystallization of intermediates. | ub.edupatsnap.com |

| Incomplete Deprotection | Failure to completely remove protecting groups from the molecule. | Acid hydrolysis of protecting groups (e.g., TBS ethers). | Ensuring complete reaction; using alternative deprotection reagents (e.g., fluoride-based). | sci-hub.sethermofisher.com |

By-Product Formation from Intermediate Reactions

Degradation-Induced Formation of this compound

Entecavir, like many complex organic molecules, can degrade when exposed to certain environmental conditions such as acid, heat, or oxidation. veeprho.com This degradation can lead to the formation of impurities, including this compound, after the API has been synthesized and formulated.

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction of the drug substance with water, a process that can be catalyzed by acidic or basic conditions. ijper.org There is strong evidence linking the formation of this compound directly to degradation under acidic conditions. google.com One study utilizing LC-MS/MS to characterize degradation products confirmed that Entecavir undergoes extensive degradation under acidic hydrolysis stress conditions. researchgate.netnih.gov

However, the stability of Entecavir in acid appears to be highly dependent on the specific conditions. Other studies have reported that Entecavir is stable when exposed to 0.1 N HCl at 80°C for 24 hours, with no significant degradation observed. rjpbcs.comresearchgate.net This discrepancy suggests that factors such as the concentration and type of acid, temperature, and exposure time are critical in determining whether hydrolytic degradation occurs.

Exposure to elevated temperatures can provide the energy needed to break chemical bonds and initiate degradation reactions. Studies on the thermal stability of Entecavir have produced varied results, again indicating a dependency on the specific conditions.

One investigation found that heating Entecavir formulations above 65°C can induce the formation of an impurity identified as "Impurity 14," which may be related to or identical to Impurity A. This study also noted that the presence of certain excipients, such as lactose (B1674315) monohydrate, can accelerate thermal degradation at higher temperatures (128–156°C). usp.br Conversely, other forced degradation studies reported that Entecavir is stable when exposed to dry heat at 60°C for 10 days. rjpbcs.comresearchgate.net Another study showed that the drug degrades when refluxed in water at 70°C for 24 hours and also at a temperature of 80°C, suggesting that the presence of moisture may lower the temperature at which degradation begins. innovareacademics.ininnovareacademics.in These findings collectively suggest that while Entecavir is relatively stable at moderately elevated temperatures in a dry state, the combination of heat and moisture can promote the formation of degradation impurities.

Table 2: Summary of Forced Degradation Studies on Entecavir

| Stress Condition | Conditions Tested | Observed Outcome | Reference |

|---|---|---|---|

| Acid Hydrolysis | Not specified, but linked to Impurity A formation. | Degradation to Impurity A. | google.com |

| 0.1 N HCl, 80°C, 24h | No significant degradation observed. | rjpbcs.comresearchgate.net | |

| Thermal Stress | Dry heat, 60°C, 10 days | Stable, no degradation observed. | rjpbcs.comresearchgate.net |

| Formulation heated >65°C | Degradation and impurity formation. | ||

| 80°C / Reflux in water at 70°C for 24h | Degradation observed. | innovareacademics.ininnovareacademics.in | |

| Base Hydrolysis | 0.1 N NaOH, 80°C, 24h | Minor/slight degradation observed. | rjpbcs.comresearchgate.net |

| Oxidative Stress | 3% H₂O₂, Room Temp, 24h | Major degradation observed (~87.7%). | rjpbcs.comresearchgate.net |

| Photolytic Stress | 1.2 million lux hours | Stable, no degradation observed. | rjpbcs.comresearchgate.net |

Oxidative Degradation Considerations

Forced degradation studies are instrumental in elucidating the stability of a drug substance. In the case of Entecavir, it has been shown to be susceptible to degradation under oxidative conditions. nih.govresearchgate.net When subjected to 3% hydrogen peroxide, Entecavir undergoes significant degradation. rjpbcs.com One of the major products formed under these oxidative stress conditions is 8-Hydroxy Entecavir. vulcanchem.com This underscores the sensitivity of the purine ring's 8-position to oxidation. vulcanchem.com

Furthermore, research indicates that Entecavir is unstable under severe oxidative conditions, leading to the generation of impurities designated as O1 and O2. google.com While the exact structure of "Impurity A" can vary between studies, it is clear that oxidative stress is a key pathway for its formation. It is important to note that while extensive degradation is observed under oxidative and acidic conditions, Entecavir is relatively stable under thermal, neutral, and photolytic stress. nih.govresearchgate.net

Excipient-Drug Product Interactions Leading to Impurity A Formation

The interaction between an active pharmaceutical ingredient (API) and the excipients within a formulation is a critical factor influencing drug stability.

Chemical Reactivity with Specific Excipients (e.g., Lactose Monohydrate)

Lactose monohydrate, a common excipient in tablet formulations, has been identified as being incompatible with Entecavir. scielo.brusp.brresearchgate.net This incompatibility is primarily attributed to the Maillard reaction, a chemical reaction between the amino group in Entecavir and the reducing sugar, lactose. scielo.brresearchgate.netgoogle.com This reaction leads to the degradation of Entecavir and the formation of impurities. scielo.br The presence of moisture can accelerate this degradation reaction. google.com

Studies using thermal analysis (TGA/DTA) and high-performance liquid chromatography (HPLC) have confirmed this incompatibility. scielo.brusp.brresearchgate.net Binary mixtures of Entecavir and lactose monohydrate, when subjected to stress conditions (80°C), showed significant degradation of the API, confirming a chemical interaction. scielo.br This interaction is also influenced by pH, with greater degradation observed in acidic conditions. scielo.br

The Maillard reaction between drugs with primary or secondary amine groups and lactose is a known phenomenon that can lead to discoloration and the formation of degradation products. researchgate.net In the context of Entecavir, this reaction contributes to the formation of lactose adduct impurities. synzeal.com

Influence of Formulation Composition on Impurity A Generation

To mitigate the formation of impurities arising from the interaction with lactose, alternative excipients have been investigated. Mannitol, a soluble diluent, has been shown to be compatible with Entecavir in HPLC compatibility tests and is suggested as a suitable replacement for lactose monohydrate. scielo.brusp.br

Furthermore, the inclusion of antioxidants in the formulation can help prevent oxidative degradation. google.com By understanding these interactions and making informed choices about formulation components, the stability of Entecavir can be significantly improved, minimizing the formation of this compound and other related substances.

Interactive Data Table: Entecavir Compatibility with Excipients

| Excipient | Compatibility with Entecavir | Method of Analysis | Findings | Reference |

| Lactose Monohydrate | Incompatible | TGA/DTA, HPLC | Evidence of chemical interaction (Maillard reaction), leading to API degradation, especially under heat and acidic conditions. | scielo.brusp.brresearchgate.net |

| Microcrystalline Cellulose | Compatible | TGA/DTA, HPLC | No significant chemical interaction or API degradation observed. | scielo.brusp.brresearchgate.net |

| Crospovidone | Compatible | TGA/DTA, HPLC | No significant chemical interaction or API degradation observed. | scielo.brusp.brresearchgate.net |

| Titanium Dioxide | Compatible | TGA/DTA, HPLC | No significant chemical interaction or API degradation observed. | scielo.brusp.brresearchgate.net |

| Magnesium Stearate | Compatible | TGA/DTA, HPLC | No significant chemical interaction or API degradation observed. | scielo.brusp.brresearchgate.net |

| Hypromellose | Compatible | TGA/DTA, HPLC | No significant chemical interaction or API degradation observed. | scielo.brusp.brresearchgate.net |

| Polyethylene Glycol | Compatible | TGA/DTA, HPLC | No significant chemical interaction or API degradation observed. | scielo.brusp.brresearchgate.net |

| Povidone | Compatible | TGA/DTA, HPLC | No significant chemical interaction or API degradation observed. | scielo.brusp.brresearchgate.net |

| Mannitol | Compatible | HPLC | No API degradation observed, proposed as a suitable replacement for lactose. | scielo.brusp.br |

Advanced Analytical Methodologies for Entecavir Impurity a Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Impurity A from the main Entecavir (B133710) compound and other related substances. Various chromatographic techniques are utilized, each serving a specific purpose in the impurity profiling workflow.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Entecavir and its impurities due to its high resolution, sensitivity, and precision. rjpbcs.comijcrt.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the routine quantitative analysis of Entecavir and the determination of its impurities. researchgate.net The development of a stability-indicating RP-HPLC method is crucial for separating Entecavir from its potential degradation products and process-related impurities, including Impurity A. jbiochemtech.comjgtps.com

The primary goal during method development is to achieve a resolution of greater than 2.0 between the Entecavir peak and the peaks of its various impurities. rjpbcs.comresearchgate.net C18 stationary phases are the most common choice for this separation, providing effective retention and selectivity. jbiochemtech.comjgtps.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate. jgtps.comgoogle.com The pH of the buffer is a critical parameter that can be adjusted to optimize the separation. jgtps.com Detection is most commonly performed using a UV detector set at a wavelength of approximately 254 nm, where Entecavir and its related impurities exhibit significant absorbance. rjpbcs.comresearchgate.net

Validation of these methods according to International Council for Harmonisation (ICH) guidelines ensures their accuracy, precision, linearity, and robustness for quality control purposes. jgtps.comjbiochemtech.com Such methods are capable of detecting and quantifying diastereomeric impurities at levels below 0.009%. researchgate.netresearchgate.net

Interactive Table: Typical RP-HPLC Method Parameters for Entecavir Impurity Analysis

| Parameter | Typical Conditions | Source(s) |

| Stationary Phase | C18 (e.g., 150 x 4.6 mm, 3.5-5 µm) | rjpbcs.comjgtps.com |

| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer | jgtps.comgoogle.com |

| Elution Mode | Isocratic or Gradient | jbiochemtech.comgoogle.com |

| Flow Rate | 1.0 mL/min | rjpbcs.comjbiochemtech.com |

| Detection Wavelength | 254 nm | rjpbcs.comresearchgate.net |

| Column Temperature | Ambient or 30 °C | jgtps.comgoogle.com |

| Resolution | > 2.0 between Entecavir and impurities | rjpbcs.comresearchgate.net |

Entecavir has multiple chiral centers, meaning it can exist as different stereoisomers. google.com Since different isomers can have varied biological activity, it is crucial to control the stereoisomeric purity of the API. Chiral HPLC methods are specifically developed to separate and quantify these optical isomers, which are considered impurities. rjpbcs.comresearchgate.net

The separation of Entecavir's stereoisomers can be challenging. google.com One successful approach utilizes a specialized chiral stationary phase, such as the Chiralpak AD-H column. researchgate.net This method often operates in a normal-phase chromatographic mode, using a mobile phase composed of solvents like n-hexane, isopropanol, alcohol, and diethylamine. researchgate.net The resolution between the different isomers under these conditions has been reported to be sufficient for quality control purposes. bvsalud.org Alternatively, reversed-phase methods using a linear gradient elution with an acetonitrile-water mobile phase have also been developed to separate diastereomers. google.com

Interactive Table: Example of Chiral HPLC Conditions for Entecavir Isomer Separation

| Parameter | Conditions | Source(s) |

| Stationary Phase | Chiralpak AD-H (250 mm × 4.6 mm, 5 μm) | researchgate.net |

| Mobile Phase | n-hexane-isopropanol-alcohol-diethylamine (70:6:24:0.1) | researchgate.net |

| Elution Mode | Normal-Phase | researchgate.net |

| Flow Rate | 0.5 - 0.6 mL/min | researchgate.netbvsalud.org |

| Detection Wavelength | 254 nm | researchgate.netbvsalud.org |

| Column Temperature | 30 °C | researchgate.net |

In some cases, specific derivatization procedures are required to make certain impurities amenable to GC analysis. For instance, the detection of formaldehyde, a potential toxic impurity, is challenging with a standard flame ionization detector (FID) due to its single carbon atom. ijstr.org A method involving derivatization can be employed to overcome this limitation, allowing for accurate quantification. ijstr.org GC methods coupled with a headspace sampler (GC-HS) are also effective for the trace-level determination of residual solvents. researchgate.net

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for the preliminary screening of impurities in Entecavir. It is often used to monitor the progress of chemical reactions during synthesis. researchgate.netlupinepublishers.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of the desired product alongside any by-products or impurities. While not as quantitative or resolute as HPLC, TLC is an invaluable technique for in-process control and for detecting the presence of impurities before employing more sophisticated methods. researchgate.netlupinepublishers.com

Reversed-Phase HPLC (RP-HPLC) Development

Gas Chromatography (GC) Applications in Impurity Profiling

Spectroscopic Identification and Structural Elucidation

Once an impurity is separated using chromatography, spectroscopic techniques are essential for its definitive identification and the elucidation of its chemical structure.

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are particularly powerful. ijcrt.org For Entecavir Impurity A, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a commonly recommended technique for combining chromatographic separation with mass spectrometric structural elucidation.

Mass Spectrometry (MS) provides highly specific information about the molecular weight of an impurity and its fragmentation patterns. ijcrt.orgsemanticscholar.org The mass spectrum of Entecavir shows a characteristic parent ion, and the spectra of its impurities and degradation products can be used to deduce their structures. researchgate.net

For unambiguous structural confirmation, especially to differentiate between isomers like Impurity A, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. researchgate.net Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule, revealing bonding and stereochemical details that are not obtainable by other methods. enfist.si The non-destructive nature of NMR is an added advantage, allowing the sample to be recovered for further analysis. enfist.si

Other spectroscopic methods, such as Fourier-Transform Infrared Spectroscopy (FTIR), can also be used. FTIR provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds and can be used for both qualitative and quantitative analysis of impurities. ijcrt.orgresearchgate.net

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, GC/MS, HPLC/MS)

Mass spectrometry, often coupled with chromatographic techniques, is a cornerstone for the identification and quantification of pharmaceutical impurities. ijcrt.org Its high sensitivity and specificity make it invaluable for detecting trace-level impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are among the most powerful and widely used techniques for analyzing Entecavir and its impurities. researchgate.net These methods combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net LC-MS/MS, in particular, offers enhanced selectivity and sensitivity through multiple reaction monitoring (MRM), allowing for the precise quantification of impurities even in complex matrices. researchgate.netijper.org For instance, a validated LC-MS/MS method can be used to quantify entecavir in human plasma with a limit of quantification around 0.1 ng/ml. who.int High-resolution mass spectrometry (HRMS) is crucial for the structural confirmation of this compound, helping to differentiate it from other isomeric forms.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermo-stable impurities. ijcrt.org While not the primary method for a non-volatile compound like this compound, it can be employed for the detection of volatile reactants or degradation products that might be present. ijstr.org

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is another hyphenated technique frequently utilized. lookchem.com It provides robust separation and sensitive detection, making it suitable for routine quality control and impurity profiling of Entecavir. researchgate.net

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Application for this compound | Advantages | Limitations |

|---|---|---|---|---|

| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry for high selectivity and sensitivity. researchgate.netresearchgate.net | Quantitative and qualitative analysis of Entecavir and its impurities in drug substances and plasma. rjpbcs.comnih.gov | High sensitivity (LOQ ~0.1 ng/ml), high selectivity, suitable for complex matrices. ijper.orgwho.int | Higher equipment cost and complexity compared to HPLC-UV. |

| GC-MS | Separates volatile compounds using gas chromatography followed by mass spectrometric detection. ijcrt.org | Analysis of volatile impurities or degradation products in the Entecavir manufacturing process. ijstr.org | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile compounds like this compound without derivatization. |

| HPLC-MS | Couples high-performance liquid chromatography with a mass spectrometer detector. | Routine quality control, impurity profiling, and stability testing of Entecavir. researchgate.netrjpbcs.com | Good sensitivity and specificity, widely available. | May have lower resolution and sensitivity than LC-MS/MS for trace analysis. |

| HRMS | Provides highly accurate mass measurements, enabling elemental composition determination. | Structural confirmation and differentiation from isomeric impurities. | Unambiguous identification of compounds. | High instrument cost and maintenance. |

Entecavir possesses multiple chiral centers, leading to the possibility of various stereoisomers, including this compound, which is an epimer of the active compound. nih.gov Differentiating and quantifying these chiral impurities is essential. The kinetic method (KM) in mass spectrometry has emerged as a powerful tool for the qualitative and quantitative analysis of stereoisomers without the need for chiral chromatography. nih.govresearchgate.net

This method involves the formation of diastereomeric complex ions in the gas phase by coordinating the analyte and a chiral reference compound with a metal ion. nih.gov The subsequent fragmentation of these complexes in the mass spectrometer exhibits different rates for different stereoisomers, allowing for their differentiation. For Entecavir, a method using Zn(II) as the metal ion and R-besivance as the chiral reference has been successfully developed. nih.gov The relative abundances of the fragment ions show a linear relationship with the enantiomeric percentage, enabling quantitative analysis of stereoisomeric impurities at levels below 0.1%. nih.gov This approach offers a rapid and effective alternative to traditional chiral separation techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. ijcrt.orgnih.gov For this compound, both 1H and 13C NMR are essential for confirming its structure and differentiating it from Entecavir and other related substances. rasayanjournal.co.in

By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., using NOESY experiments), the precise stereochemistry of the molecule can be determined. This level of detailed structural information is crucial for understanding the impurity's formation and for its official characterization as required by regulatory agencies.

Raman Spectroscopy for Polymorphic Impurity Quantitation

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties. Entecavir exists in different polymorphic forms, and it is vital to control the presence of unwanted polymorphs, which are considered impurities. nih.gov Raman spectroscopy, a vibrational spectroscopy technique, has proven to be a valuable tool for the quantification of polymorphic impurities in Entecavir. nih.govscielo.br

Raman spectroscopy is non-destructive and requires minimal sample preparation. ijcrt.org Methods have been developed and validated for quantifying the anhydrous form of entecavir (ENT-A) as a polymorphic impurity within the monohydrate form (ENT-H). nih.gov By creating calibration curves based on the peak heights or areas of characteristic Raman bands against the weight percentage of the impurity, it is possible to achieve accurate and precise quantification. nih.gov For instance, a limit of detection (LOD) of 0.48% and a limit of quantitation (LOQ) of 1.16% for ENT-A in binary mixtures have been reported, demonstrating the method's sensitivity. nih.gov The use of chemometric methods like partial least squares (PLS) can further enhance the accuracy of the quantification, especially when dealing with overlapping spectral peaks. nih.govmdpi.com

UV-Visible Spectroscopy for Detection and Quantification

UV-Visible spectroscopy is a widely used, simple, and cost-effective technique for the quantitative analysis of drug substances. ijcrt.orgslideshare.net While it may lack the specificity of mass spectrometry or NMR, it can be effectively employed for the detection and quantification of Entecavir and its impurities when appropriate methods are developed. rjpbcs.comresearchgate.net

The principle of UV-Vis spectroscopy is based on the absorption of light by a molecule at a specific wavelength. ijcrt.org For Entecavir, the maximum absorbance is typically observed around 254 nm. rjpbcs.com By developing a stability-indicating method, it is possible to separate Entecavir from its degradation products and impurities, allowing for their quantification. nih.gov Derivative spectrophotometry can be used to enhance the resolution of overlapping spectral bands, thereby improving the selectivity of the method for impurity analysis. nih.gov The method's linearity, accuracy, and precision must be validated according to ICH guidelines. medicalresearchjournal.orginnovareacademics.in For example, a direct spectrophotometric method for Entecavir was found to be linear in the range of 2.5-40 μg/mL. researchgate.net

Method Development and Validation for this compound Analysis

The development and validation of analytical methods are critical to ensure that the measurements of this compound are reliable, accurate, and reproducible. innovareacademics.in This process follows stringent guidelines, such as those from the International Council for Harmonisation (ICH). medicalresearchjournal.org

Principles of Specificity and Selectivity

Specificity and selectivity are fundamental principles in the validation of analytical methods for impurity analysis. rjpbcs.com

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. rjpbcs.com For this compound, this means the analytical method must be able to distinguish it from the main Entecavir peak and other potential impurities. rjpbcs.com Forced degradation studies are often performed to demonstrate specificity, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. rjpbcs.com The method is considered specific if the peaks of the main drug and the impurity of interest are well-resolved from any degradation products. rjpbcs.com

Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. nih.gov In the context of chromatographic methods like HPLC, selectivity is demonstrated by achieving adequate resolution between the peaks of Entecavir, this compound, and other related substances. rjpbcs.com A resolution value greater than 2.0 is generally considered satisfactory. rjpbcs.com For spectroscopic methods, selectivity is shown by the ability to quantify the analyte in the presence of interfering substances, which can be enhanced by techniques like derivative spectroscopy. nih.gov

Determination of Linearity and Range

Linearity is a critical parameter in method validation, demonstrating that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. For this compound, establishing a linear relationship between the instrument response and the concentration is fundamental for accurate quantification.

Research has shown that various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), exhibit excellent linearity for the analysis of Entecavir and its impurities. In one study, a reversed-phase HPLC (RP-HPLC) method demonstrated linearity for Entecavir over a concentration range of 0 to 70 µg/ml, with a correlation coefficient (r²) of 0.992. jgtps.com Another study focusing on diastereomeric impurities of Entecavir reported a correlation coefficient greater than 0.999 for the impurities over a range from the Limit of Quantification (LOQ) to 200% of a 500 µg/ml analyte concentration. Similarly, a separate validation of an HPLC method for Entecavir showed a linear correlation coefficient (r) of 0.99995 over a concentration range of 14 µg/mL to 26 µg/mL. scielo.br

For the specific quantification of this compound, which is often a polymorphic form (anhydrous) in the monohydrate drug substance, methods using Powder X-ray Diffractometry (PXRD) and Raman spectroscopy have been developed. nih.gov These methods have demonstrated linearity in a weight ratio range of 2.1-20.2% w/w of this compound in binary mixtures with the monohydrate form, yielding correlation coefficients (R²) of 0.9923 for PXRD and 0.9953 for Raman spectroscopy. nih.gov

The data from these studies confirm that well-developed analytical methods can achieve a high degree of linearity over a specified range, which is essential for the reliable quantification of this compound.

Table 1: Linearity Data for Entecavir and its Impurities

Accuracy and Precision Assessment

Accuracy and precision are two cornerstone validation parameters that define the reliability of an analytical method. Accuracy refers to the closeness of the test results to the true value, while precision represents the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

For the analysis of Entecavir and its impurities, accuracy is often evaluated through recovery studies. This involves spiking a sample with a known amount of the impurity and measuring the percentage of the impurity that is recovered by the analytical method. Studies have reported good and consistent recoveries for diastereomeric impurities of Entecavir, typically between 95% and 105%. One specific study on an RP-HPLC method for Entecavir tablets found an accuracy of 101.19%, with a bias lower than 1.81%. researchgate.net Another validation reported recovery close to 100% with a relative standard deviation (RSD) of less than 1%. scielo.br

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing a number of replicates of the same sample on the same day, under the same operating conditions. Intermediate precision is assessed by repeating the analysis on different days, with different analysts, or on different equipment. For Entecavir analysis, methods have demonstrated excellent precision, with the relative standard deviation (RSD) for replicate measurements being well within acceptable limits, typically less than 2%. jgtps.comscielo.br For instance, one study reported repeatability and intermediate precision with an RSD of less than 1%. scielo.br

Table 2: Accuracy and Precision Data for Entecavir Analysis

Evaluation of Detection Limits (LOD) and Quantification Limits (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy.

For impurity analysis, it is vital that the LOQ is low enough to allow for the quantification of impurities at or below their specified limits. Various studies have established the LOD and LOQ for Entecavir and its impurities using different analytical techniques.

An RP-HPLC method for Entecavir determined the LOD and LOQ to be 0.05 µg/ml and 0.15 µg/ml, respectively. jgtps.com Another validated RP-HPLC method for Entecavir in tablet dosage form reported an LOD of 0.39 µg/mL and an LOQ of 0.5 µg/mL. researchgate.net A separate HPLC method validation found an LOD of 0.075 µg/mL and an LOQ of 0.228 µg/mL. scielo.br

In the context of diastereomeric impurities, a highly sensitive HPLC method was able to detect these impurities at a level below 0.009% with respect to a test concentration of 500 μg/ml. For the quantification of the anhydrous polymorphic impurity (this compound), a Powder X-ray Diffractometry (PXRD) method established an LOD of 0.38% and an LOQ of 1.15%, while a Raman spectroscopy method determined the LOD and LOQ to be 0.48% and 1.16%, respectively. nih.gov

These findings highlight the capability of modern analytical methods to achieve the low detection and quantification limits required for the stringent control of this compound.

Table 3: LOD and LOQ Data for Entecavir and its Impurities

Solution and Sample Stability Considerations

The stability of both the analytical solutions (standards) and the prepared samples is a critical aspect of method validation. It ensures that the concentration of the analyte does not change over the time required to perform the analysis, which could otherwise lead to inaccurate results.

Stability studies for Entecavir and its impurities are typically conducted by storing the solutions under specified conditions (e.g., room temperature, refrigerated) for various durations and then analyzing them. The results are then compared to those of freshly prepared solutions.

One study found that the test solution of Entecavir and its diastereomeric impurities was stable in the diluent for 48 hours. researchgate.net The stability of both the sample and mobile phase solutions was confirmed for up to 48 hours, with the %RSD of Entecavir during these experiments being within 1.1%. rjpbcs.com No significant changes were observed in the content of the impurities during this period. researchgate.netrjpbcs.com Another study demonstrated that solutions remained stable for up to 24 hours. ijstr.org These findings confirm that under appropriate storage conditions, the analytical solutions for Entecavir and its impurities, including Impurity A, maintain their integrity for a sufficient period to allow for reliable analysis.

Robustness Studies of Analytical Methods

Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For HPLC methods, these variations can include changes in flow rate, column temperature, mobile phase composition (e.g., pH, organic ratio), and wavelength of detection.

Robustness studies for Entecavir analysis have been performed by intentionally altering such chromatographic conditions. In one study, deliberate variations in flow rate (± 0.1 ml/min), column oven temperature, mobile phase organic ratio, particle size of the packing material, length of the column, and wavelength of detection were investigated. The resolution between closely eluting impurities and Entecavir remained greater than 1.5, demonstrating the method's robustness.

Another RP-HPLC method was tested for robustness by varying the flow rate (± 0.1ml/min), temperature (±2°C), and wavelength of detection (±2nm). jgtps.com The results, with %RSD values well below 2%, indicated the method's robustness. jgtps.com A separate validation also confirmed adequate robustness after changing the flow, temperature, and composition of the mobile phase, with an RSD of 0.19% between analyses of the same sample. scielo.br

These studies underscore that the analytical methods developed for Entecavir and its impurities are robust and can be expected to perform reliably in a routine laboratory setting where minor variations in operational parameters are inevitable.

Table 4: Parameters Investigated in Robustness Studies

Impurity Profiling and Control Strategies for Entecavir Impurity a

Regulatory Frameworks and Guidelines for Pharmaceutical Impurities

The presence of impurities in active pharmaceutical ingredients (APIs) and drug products is strictly regulated by international and national health authorities. jpionline.org These guidelines provide a framework for the identification, qualification, and control of impurities to ensure patient safety. jpionline.orgjpionline.org

International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A/B)

The International Conference on Harmonisation (ICH) has established widely accepted guidelines for impurities in new drug substances (Q3A) and new drug products (Q3B). europa.euich.org These guidelines are instrumental in the registration and control of pharmaceutical products worldwide. europa.eu

ICH Q3A provides thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. kobia.kr For impurities in new drug substances, the identification threshold is the level at which an impurity must be structurally identified. jpionline.org The qualification threshold is the level above which an impurity's biological safety must be established. kobia.kr Any impurity present at a level of 0.1% or higher should be identified. jpionline.org For a drug with a maximum daily dose of up to 2g/day, the qualification threshold for an impurity is 0.15% or 1.0mg per day total intake, whichever is lower. kobia.kr

Entecavir (B133710) Impurity A, like other impurities, falls under the purview of these guidelines. Its acceptable limits are determined by these regulations, which require comprehensive data on its identity and potential toxicity if it exceeds the specified thresholds. vulcanchem.com Regulatory submissions for Entecavir must include validated analytical methods for detecting and quantifying Impurity A. vulcanchem.com

Compliance with Pharmacopeial Standards (e.g., USP, EP)

In addition to ICH guidelines, compliance with pharmacopeial standards such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is mandatory. cymitquimica.com These pharmacopoeias provide official standards for drug substances and products, including monographs that specify tests, procedures, and acceptance criteria for impurities.

The USP and EP have specific monographs for Entecavir and its related compounds. These monographs detail the analytical methods to be used for impurity profiling and set limits for known and unknown impurities. For instance, the USP provides reference standards for Entecavir and its related compounds, including Entecavir Related Compound A. The EP also supplies reference standards for Entecavir impurities. labstandards.eu These standards are crucial for the accurate identification and quantification of impurities like Entecavir Impurity A during quality control testing. aquigenbio.com

Impurity Acceptance Criteria and Specifications

The acceptance criteria for this compound are established based on the regulatory guidelines and pharmacopeial standards mentioned above. These criteria define the maximum permissible level of the impurity in the drug substance and the final drug product.

For Entecavir tablets, the USP specifies that individual impurities should not exceed 0.5% and total impurities should not exceed 2.0%. uspnf.com Any peak less than 0.10% is generally disregarded. uspnf.com The specifications for the drug substance often have tighter limits, with a single impurity not to exceed 0.1% and total impurities not more than 0.3%. toku-e.com These limits are set to ensure the safety and quality of the product throughout its shelf life. geneesmiddeleninformatiebank.nl

| Parameter | Specification (Drug Substance) | Specification (Drug Product - Tablets) | Reference |

|---|---|---|---|

| Individual Impurity | ≤ 0.1% | ≤ 0.5% | uspnf.comtoku-e.com |

| Total Impurities | ≤ 0.3% | ≤ 2.0% | uspnf.comtoku-e.com |

| Reporting Threshold | ≥ 0.10% | uspnf.com |

Quality by Design (QbD) Approaches in Impurity Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. In the context of impurity control for this compound, a QbD approach involves:

Identifying Critical Quality Attributes (CQAs): The level of this compound is a CQA as it can impact the safety and efficacy of the drug product.

Identifying Critical Process Parameters (CPPs): Understanding the manufacturing process steps that could lead to the formation of Impurity A is crucial. This could include reaction temperature, pH, and the purity of starting materials.

Establishing a Control Strategy: Based on the understanding of CQAs and CPPs, a robust control strategy is developed to ensure that the level of Impurity A is consistently maintained below the acceptance criteria.

By implementing QbD principles, manufacturers can proactively control the formation of impurities, leading to a more consistent and higher-quality product. This approach moves away from relying solely on end-product testing to a more integrated and science-based method of quality assurance.

Stress Stability Studies to Elucidate Impurity Pathways

Stress stability studies, also known as forced degradation studies, are essential for understanding the degradation pathways of a drug substance and identifying potential degradation products that may form under various environmental conditions. jgtps.com These studies are a key component of developing stability-indicating analytical methods. rjpbcs.com

Forced Degradation Studies (Acidic, Basic, Oxidative, Photolytic, Thermal)

Forced degradation studies on Entecavir have been conducted under various stress conditions as per ICH guidelines to understand its degradation profile. rjpbcs.comnih.gov These studies involve subjecting the drug substance to harsh conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.net

The results from these studies help in elucidating the formation pathways of impurities, including this compound. For instance, studies have shown that Entecavir is susceptible to degradation under oxidative and acidic conditions, while being relatively stable under thermal, neutral, and photolytic stress. nih.govresearchgate.net One study indicated that Entecavir shows significant degradation in the presence of hydrogen peroxide (~87.7%) and minor degradation under basic conditions (0.1 N NaOH at 80°C). rjpbcs.comjuniperpublishers.com It was found to be stable under acidic conditions (0.1 N HCl at 80°C), water hydrolysis, photolysis, and dry heat (60°C for 10 days). rjpbcs.comjuniperpublishers.com Another study, however, reported extensive degradation under both oxidative and acid hydrolysis conditions. nih.govresearchgate.net The mass balance, which is the sum of the assay of the drug and the percentage of impurities and degradation products, is expected to be close to 100%, confirming the stability-indicating power of the analytical method. rjpbcs.com

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | No significant degradation / Extensive degradation reported in another study | rjpbcs.comnih.govresearchgate.net |

| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | Minor degradation | rjpbcs.comresearchgate.net |

| Oxidative (3% H₂O₂, RT, 24h) | Significant degradation (~87.7%) / Extensive degradation | rjpbcs.comnih.govresearchgate.net |

| Photolytic | Stable | rjpbcs.comjuniperpublishers.com |

| Thermal (Dry Heat, 60°C, 10 days) | Stable | rjpbcs.com |

| Water Hydrolysis (60°C, 24h) | Stable | rjpbcs.comjuniperpublishers.com |

By understanding the conditions under which this compound is formed, appropriate control measures can be implemented during manufacturing, packaging, and storage to minimize its presence in the final drug product.

Mass Balance Evaluation in Degradation Studies

Mass balance evaluation is a critical component of forced degradation studies, ensuring that the sum of the assay value of the drug substance and the levels of all degradation products is close to the initial assay value. This reconciliation confirms that all significant degradation products have been detected and that the analytical method is stability-indicating. In studies on Entecavir, the mass balance, calculated as the sum of the percentage of the assay, impurities, and degradation products, was consistently found to be close to 99.5%, confirming the stability-indicating power of the developed analytical methods. rjpbcs.comresearchgate.net

Forced degradation studies are performed to demonstrate the specificity of these methods in the presence of impurities and degradants. rjpbcs.com These studies involve subjecting Entecavir to various stress conditions as per International Council for Harmonisation (ICH) guidelines, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. rjpbcs.comjgtps.com

Under acidic conditions (e.g., 0.1 N HCl, reflux at 80°C for 24 hours), Entecavir shows little to no degradation. rjpbcs.comresearchgate.net However, it exhibits slight sensitivity to basic hydrolysis (e.g., 0.1 N NaOH, reflux at 80°C for 24 hours), with minor degradation observed. researchgate.netjgtps.com Significant degradation (approximately 87.7%) occurs when Entecavir is exposed to oxidative stress, such as 3% hydrogen peroxide at room temperature for 24 hours. rjpbcs.comresearchgate.net The drug remains stable under photolytic and thermal stress (e.g., 60°C for 10 days) conditions. jgtps.com

The ability to achieve a good mass balance in these studies provides confidence that all relevant impurities, including Impurity A, are being adequately monitored and controlled. rjpbcs.comresearchgate.net

Table 1: Summary of Forced Degradation Studies of Entecavir

| Stress Condition | Conditions | Observation | Mass Balance (%) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 24 hrs | 43.75% assay of active substance, 54.61% assay of degraded products | 98.36 jgtps.com |

| Base Hydrolysis | 0.1 M NaOH, 24 hrs | 43.32% assay of active substance, 55.02% assay of degraded products | 98.32 jgtps.com |

| Oxidative Degradation | 3% H₂O₂, RT, 24 hrs | ~87.7% degradation | Close to 99.5 rjpbcs.com |

| Thermal Degradation | 60°C, 10 days | No significant degradation | Close to 99.5 jgtps.com |

Strategies for Minimizing Impurity A Formation during Manufacturing

The formation of this compound, a stereoisomeric impurity, is a concern during the manufacturing process. Its formation is primarily linked to the stereochemical lability of the cyclopentane (B165970) core under certain reaction conditions.

The Mitsunobu reaction, a key step in attaching the purine (B94841) base to the cyclopentane core, is a significant source of epimerization leading to Impurity A. Optimizing the conditions of this reaction is crucial for minimizing impurity formation.

Temperature Control: Maintaining low reaction temperatures, specifically below -5°C, has been shown to reduce the rate of epimerization.

Reagent Selection: The choice of reagents can influence the formation of side products. Using alternative coupling reagents, such as polymer-supported phosphines or tributylphosphine, can help minimize unwanted side reactions.

Solvent and pH: The selection of an appropriate solvent system, like methyl t-butyl ether (MTBE)/methanol, can improve reaction times and yields. juniperpublishers.com Controlling the pH during work-up, for instance by washing with saturated aqueous sodium bicarbonate solution, is also a key step. juniperpublishers.com

Protecting Groups: The choice of protecting groups for the hydroxyl functions on the cyclopentane ring is critical. Studies have shown that using a tert-butyldimethylsilyl (TBS) group provides better yields and selectivity compared to other silyl (B83357) or benzoyl protecting groups. ub.edu

The quality of starting materials and intermediates is fundamental to controlling impurities in the final active pharmaceutical ingredient (API). hpfb-dgpsa.ca

Starting Material Specification: The manufacturing process for Entecavir monohydrate involves multiple steps, and the starting materials must be well-characterized with acceptable specifications for solvents and reagents. cbg-meb.nl Regulatory bodies accept starting materials based on a thorough evaluation of the synthetic process. fda.gov

Intermediate Purification: The purification of key intermediates is essential. For example, the p-nitrobenzoyl ester intermediate (5l) in one synthetic route can be crystallized and purified, which avoids the need for chromatographic purification of earlier oily intermediates and ensures a high-purity starting point for subsequent steps. ub.edu

Stereochemical Control: The synthesis of Entecavir, which has three chiral centers, is designed to be highly stereoselective. hpfb-dgpsa.ca This control is established early in the synthesis to ensure the correct stereochemistry of the intermediates, thereby minimizing the formation of diastereomeric impurities like Impurity A. fda.gov

Optimization of Reaction Conditions (e.g., Temperature Control, Reagents)

Impurity Control in Finished Pharmaceutical Products

Ensuring the purity of the final drug product is a multi-stage process that begins during manufacturing and continues throughout the product's shelf life.

Robust in-process controls and final product testing are essential for ensuring that Entecavir finished products meet the required quality standards.

In-Process Controls: Monitoring critical process parameters during manufacturing helps to ensure the desired quality of the final product. who.int For Entecavir tablets, this includes controls to achieve blend uniformity and content uniformity. who.int

Release Specifications: The finished product specifications for Entecavir tablets include tests for appearance, identification, assay, uniformity of dosage units, and related substances (impurities). who.intmpa.se High-performance liquid chromatography (HPLC) is a commonly used technique for the determination of related substances. who.intgoogle.com

Analytical Method Validation: The analytical methods used for release testing must be validated to demonstrate they are accurate, precise, specific, and sensitive. For Entecavir, HPLC methods have been developed and validated for the quantification of diastereomeric impurities, with a limit of detection below 0.009% at a concentration of 500 µg/mL. rjpbcs.comresearchgate.netjuniperpublishers.com These methods show good resolution between Entecavir and its impurities. rjpbcs.comjuniperpublishers.com

Table 2: Typical Release Specifications for Entecavir Tablets

| Test | Method | Specification |

|---|---|---|

| Appearance | Visual Inspection | White to off-white, triangular-shaped tablets hpfb-dgpsa.ca |

| Identification | HPLC and UV | Conforms to standard who.int |

| Assay | HPLC | 98.0% - 102.0% who.int |

| Related Substances | HPLC | Individual Impurity: ≤ 0.2%, Total Impurities: ≤ 1.0% fda.gov |

| Uniformity of Dosage Units | HPLC | Complies with pharmacopoeial requirements who.int |

Stability testing is conducted on the finished drug product to ensure that it remains within specification throughout its shelf life.

Stability Studies: Stability data for Entecavir tablets are generated under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) storage conditions. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl These studies monitor for any increase in impurities or other changes in the product over time. mpa.segeneesmiddeleninformatiebank.nl

Shelf-Life Specifications: Based on stability data, a shelf life is established for the product. For Entecavir tablets in alu-alu blisters, a shelf life of 24 to 36 months is often justified. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Excipient Compatibility: Studies have shown that some excipients, like lactose (B1674315) monohydrate, can interact with Entecavir at elevated temperatures, potentially leading to degradation. scielo.br This highlights the importance of selecting compatible excipients during formulation development to ensure long-term stability. scielo.brresearchgate.net Mannitol has been identified as a more suitable diluent, showing no degradation when tested in combination with Entecavir. scielo.br

In-Use Stability: For multi-dose containers, in-use stability studies are performed to demonstrate that the product remains stable after the container is first opened. geneesmiddeleninformatiebank.nl

Entecavir Impurity a As a Pharmaceutical Reference Standard

Utility in Analytical Method Development and Validation

Entecavir (B133710) Impurity A reference standard is indispensable for the development and validation of analytical methods used to assess the quality of Entecavir drug substance and drug product. synzeal.comclearsynth.comsynzeal.com These methods must be able to accurately detect and quantify impurities to ensure they are within acceptable, safe limits.

The development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, requires the use of impurity reference standards to prove the method's specificity. researchgate.net Specificity is the ability of the method to distinguish and separate the active pharmaceutical ingredient (API) from its impurities and degradation products. During method development, chromatographers use a solution containing Entecavir and spiked with Entecavir Impurity A to optimize the separation conditions (e.g., mobile phase composition, column type, flow rate) and ensure a baseline resolution between the two peaks. jbiochemtech.comresearchgate.net

Once developed, the analytical method must be validated in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.netwisdomlib.org this compound is used to perform key validation tests:

Specificity: As in development, the standard is used to confirm the method's ability to selectively analyze the impurity in the presence of the API and other related substances.

Linearity: A series of dilutions of the this compound reference standard are prepared and analyzed to demonstrate a linear relationship between the concentration and the analytical response over a specified range. jbiochemtech.com

Accuracy: The accuracy of the method is often determined through recovery studies, where a known amount of the Impurity A standard is added to a sample matrix and the percentage of the impurity recovered by the method is calculated. jbiochemtech.com Studies have shown that methods for Entecavir impurities can achieve good, consistent recoveries, often in the range of 95-105%.

Precision: The precision of the method is assessed by repeatedly analyzing samples of this compound to check the closeness of the results, ensuring the method is repeatable and reproducible. jbiochemtech.comwisdomlib.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The reference standard is used to determine the lowest concentration of the impurity that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. researchgate.netwisdomlib.org This is critical for controlling impurities at very low levels.

| Validation Parameter | Purpose | Typical Acceptance Criteria (as per ICH) |

|---|---|---|

| Specificity / Selectivity | To ensure the method can separate the impurity from the API and other components. | The peak for Impurity A is well-resolved from the Entecavir peak and other potential impurities. |

| Linearity | To confirm a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.99 researchgate.net |

| Accuracy (% Recovery) | To determine how close the measured value is to the true value. | Typically within 80-120% for impurities at low concentrations. |

| Precision (% RSD) | To demonstrate the repeatability and intermediate precision of the method. | Relative Standard Deviation (RSD) should not be more than 10-15% for impurities. |

| Limit of Quantification (LOQ) | The lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio is typically ≥ 10. wisdomlib.org |

Application in Quality Control and Release Testing

In the pharmaceutical industry, this compound reference standard is a vital tool for routine quality control (QC) and batch release testing of Entecavir. synzeal.comclearsynth.comsynzeal.com Manufacturing processes and storage of the drug substance and product can lead to the formation of impurities. cbg-meb.nlmpa.se QC laboratories use the validated analytical methods to test each batch and ensure that the level of Impurity A does not exceed the acceptance criteria set in the product's specification. synzeal.comogyei.gov.hu

The reference standard is used to prepare a control solution, which is run alongside the test sample of the Entecavir API or drug product. The peak response of Impurity A in the sample is compared to the response of the known concentration in the standard solution to accurately quantify the impurity level. This ensures that every batch of Entecavir released to the market is of high quality and purity. synzeal.com

Furthermore, this standard is crucial for stability studies. synzeal.com These studies are conducted to determine the shelf-life of the drug product by monitoring how the impurity profile changes over time under various environmental conditions (e.g., temperature, humidity). mpa.segeneesmiddeleninformatiebank.nl The presence and quantity of this compound are monitored throughout the stability program to detect any degradation trends. geneesmiddeleninformatiebank.nl

Role in Pharmaceutical Product Development and Regulatory Filings (e.g., ANDA, DMF)

The characterization and control of impurities are fundamental components of any regulatory submission for a new drug product, including Abbreviated New Drug Applications (ANDAs) for generic drugs and Drug Master Files (DMFs). synzeal.comclearsynth.comsynzeal.com this compound reference standard plays a significant role in this process.

A DMF is a confidential submission to regulatory authorities like the FDA, containing detailed information about the facilities, processes, or materials used in the manufacturing, processing, packaging, and storing of a drug. cbg-meb.nlgeneesmiddeleninformatiebank.nl For Entecavir, the API manufacturer's DMF would include information on the impurity profile and the methods used to control it, referencing the use of standards like this compound. cbg-meb.nl

When a company files an ANDA for a generic Entecavir product, it must demonstrate that its product is pharmaceutically equivalent and bioequivalent to the reference listed drug (RLD). fda.gov A key part of this is demonstrating that the impurity profile is well-controlled and comparable to the innovator product. fda.gov The ANDA submission must include:

Data from validated analytical methods for impurity testing. pharmaffiliates.com

A list of all potential and actual impurities, including this compound.

Justification for the proposed acceptance criteria for each impurity, which must be within the limits established by ICH guidelines or qualified through safety studies. regulations.govfda.report

The availability of an official United States Pharmacopeia (USP) reference standard for Entecavir Related Compound A provides an authoritative benchmark for ANDA applicants to use in their analytical testing to ensure they meet compendial requirements and gain regulatory approval. usp.orguspnf.com The use of such well-characterized reference standards demonstrates a robust control strategy to regulatory agencies, facilitating the review and approval process. synzeal.comclearsynth.com

Future Research Directions in Entecavir Impurity a Management

Development of Novel High-Throughput Analytical Methodologies

The rapid and accurate detection and quantification of impurities are fundamental to ensuring the quality of active pharmaceutical ingredients (APIs). While standard High-Performance Liquid Chromatography (HPLC) methods are reliable, future research is geared towards developing significantly faster and more efficient high-throughput screening (HTS) methodologies. rjpbcs.com

Modern analytical techniques are continuously evolving to meet the demands of pharmaceutical analysis. ijprajournal.com Ultra-Performance Liquid Chromatography (UPLC) stands out for its ability to provide higher resolution and sensitivity with shorter run times compared to traditional HPLC. nih.gov The hyphenation of chromatographic systems with advanced spectrometric detectors, such as mass spectrometry (MS), offers a powerful tool for impurity profiling. biomedres.usrroij.com Techniques like UPLC-MS/MS and High-Resolution Mass Spectrometry (HRMS) can provide detailed structural information, enabling the unambiguous identification of impurities even at trace levels. nih.govresearchgate.net

Future development will likely focus on the miniaturization and automation of these systems, allowing for the parallel processing of numerous samples. The integration of robotic sample handling with advanced data analysis software will minimize human error and accelerate the feedback loop to process chemists, enabling quicker optimization of reaction conditions to minimize the formation of Entecavir (B133710) Impurity A.

| Analytical Technique | Principle | Key Advantage for Impurity A Analysis | Future Direction |

|---|---|---|---|

| Ultra-Performance Liquid Chromatography (UPLC) | Chromatographic separation using columns with sub-2 µm particles. | Faster analysis times and higher resolution compared to conventional HPLC. nih.gov | Integration with multi-channel detectors for simultaneous analysis of multiple impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Couples the separation power of LC with the mass analysis capability of tandem MS. researchgate.net | High sensitivity and specificity for definitive identification and quantification. researchgate.net | Development of portable, at-line LC-MS systems for real-time monitoring. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling elemental composition determination. nih.gov | Unambiguous identification of unknown impurities without a reference standard. | Broader adoption in routine quality control environments. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a narrow capillary. | High efficiency, low sample and reagent consumption. rroij.com | Development of robust, high-throughput CE methods for chiral and isomeric impurities. |

Advanced Computational Chemistry for Predicting Impurity Formation

The ability to predict the formation of impurities before a synthetic route is even attempted in the lab represents a paradigm shift in pharmaceutical development. Advanced computational chemistry and molecular modeling are emerging as powerful tools for this purpose. insilicominds.comsteeronresearch.com By simulating chemical reactions and degradation pathways, researchers can identify potential impurities, like Entecavir Impurity A, that may arise during synthesis or storage. acs.orgacs.org

In silico systems can be used early in the development process to identify reactivity risks and the mechanisms by which degradation products might form. acs.org Software programs like Zeneth use a knowledge base of reaction rules to predict degradation pathways, which can then be verified by targeted experimental studies. acs.orgresearchgate.net Recent studies have shown a significant increase in the predictive sensitivity of such tools over time. acs.org

For this compound, computational models could be employed to:

Simulate Reaction Pathways: By modeling the key reaction steps in Entecavir synthesis, it's possible to identify side reactions that could lead to the formation of Impurity A. insilicominds.com

Assess Degradation: Forced degradation can be simulated under various stress conditions (e.g., pH, temperature, oxidation) to predict the stability of Entecavir and the likelihood of Impurity A forming over time. researchgate.net

Guide Process Optimization: Computational insights can help chemists modify reaction conditions—such as solvent, temperature, or reagents—to favor the desired product and minimize impurity generation. insilicominds.com

The integration of artificial intelligence (AI) and machine learning with these computational models promises to further enhance their predictive power by learning from vast datasets of chemical reactions and impurity profiles. jstar-research.comresearchgate.net

| Computational Approach | Application in Impurity A Prediction | Expected Outcome |

|---|---|---|

| Quantum Mechanics (QM) | Calculates the energy of transition states and reaction intermediates to determine the most likely reaction pathways. steeronresearch.com | Identification of kinetically and thermodynamically favored pathways leading to Impurity A. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand conformational changes and solvent effects. steeronresearch.com | Insight into how reaction conditions influence the formation of Impurity A. |

| Knowledge-Based Systems (e.g., Zeneth) | Uses a database of known chemical reactions to predict potential degradation products. acs.orgresearchgate.net | A ranked list of likely impurities, including Impurity A, that can guide analytical method development. |

| AI/Machine Learning (AI/ML) | Analyzes existing chemical data to build predictive models for reaction outcomes and impurity formation. jstar-research.comresearchgate.net | Accelerated and more accurate prediction of impurity profiles under various conditions. |

Continuous Manufacturing and Real-Time Impurity Monitoring Technologies

The shift from traditional batch processing to continuous manufacturing (CM) is a key trend in the pharmaceutical industry, driven by the desire for improved efficiency, consistency, and quality. dissolutiontech.com This approach, underpinned by Process Analytical Technology (PAT), enables real-time monitoring and control of the manufacturing process. bruker.comslideshare.net

PAT utilizes in-line, on-line, or at-line analytical tools to measure critical quality attributes (CQAs) of the product in real time. bruker.com For Entecavir production, this means that the formation of Impurity A could be monitored as it happens. Spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy are particularly well-suited for PAT applications because they are non-destructive and can provide instantaneous data on chemical composition and purity. precedenceresearch.comresearchgate.net

Future research in this area will focus on:

Integrating Advanced Sensors: Developing robust spectroscopic and chromatographic sensors that can be directly integrated into the reaction stream to monitor the concentration of Entecavir and Impurity A.

Developing Feedback Control Loops: Using the real-time data from PAT sensors to automatically adjust critical process parameters (CPPs) like temperature, flow rate, or reagent addition. precedenceresearch.com This would create a self-optimizing system that actively minimizes the formation of Impurity A.

Real-Time Release Testing (RTRT): As confidence in continuous manufacturing and PAT grows, the goal is to move towards a state where product quality is assured by the process itself, potentially reducing the reliance on end-product testing. dissolutiontech.com

The implementation of these technologies will not only enhance the control over impurities like this compound but also lead to more agile and cost-effective manufacturing processes. dissolutiontech.com

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for the identification of Entecavir Impurity A in pharmaceutical formulations?

- Methodological Answer : this compound is typically identified using hyphenated techniques such as LC-MS/MS and 2D-LC-MS/MS , which combine chromatographic separation with mass spectrometric structural elucidation. For routine analysis, HPLC-UV/PDA is employed with method parameters optimized for resolution (e.g., C18 columns, gradient elution with ammonium acetate buffer and acetonitrile). Structural confirmation requires NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) to differentiate Impurity A from isomeric forms (e.g., N2-Isomer) .

Q. What regulatory guidelines govern the characterization of this compound?

- Methodological Answer : Per FDA guidance (ICH Q3A/B), impurities ≥0.1% in the active pharmaceutical ingredient (API) must be identified, quantified, and toxicologically qualified. This requires:

- Structural characterization : NMR, HRMS, and IR spectra.

- Analytical validation : Specificity, accuracy (spiked recovery 90–110%), linearity (R² ≥0.99), and precision (RSD ≤2%).

- Batch data : Analysis across ≥3 API batches to establish impurity profiles .

Q. How can researchers ensure reproducibility in impurity quantification studies for this compound?

- Methodological Answer : Reproducibility requires:

- Use of certified reference standards (e.g., Entecavir N2-Isomer, MM3314.01) for calibration.

- Detailed documentation of chromatographic conditions (column lot, mobile phase pH, flow rate).

- Inter-laboratory validation using harmonized protocols (e.g., USP <1225>) .

Advanced Research Questions

Q. How to design a stability-indicating method for this compound under stress conditions (e.g., hydrolysis, oxidation)?

- Methodological Answer :

Stress Testing : Expose Entecavir to 0.1M HCl/NaOH (hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) at 40–80°C.

Method Development : Optimize LC-MS/MS parameters (e.g., ESI+ mode, m/z transitions for Impurity A and degradation products).

Forced Degradation : Monitor impurity formation kinetics (peak area vs. time) to establish degradation pathways.

- Example: A study on oseltamivir impurities used 2D-LC-MS/MS to resolve co-eluting degradation products, with validation per ICH Q2(R1) .

Q. How to resolve structural ambiguities between this compound and its isomeric forms (e.g., N2-Isomer)?

- Methodological Answer :

- Stereochemical Differentiation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC-3) and polar organic mobile phases.

- Advanced Spectroscopic Techniques :

- NOESY NMR to assess spatial proximity of protons.

- Circular Dichroism (CD) for enantiomeric discrimination.

- Case Study: Entecavir N2-Isomer (MM3314.01) was differentiated via HRMS fragmentation patterns (m/z 278.1143 vs. 278.1139 for Impurity A) .

Q. What strategies mitigate data contradictions in cross-study comparisons of this compound levels?

- Methodological Answer :

- Meta-Analysis Framework : Normalize data using %w/w relative to API, accounting for batch variability and analytical method differences (e.g., HPLC vs. UPLC).

- Statistical Reconciliation : Apply ANOVA to evaluate inter-study variance (p<0.05 threshold).

- Example: A systematic review of entecavir studies identified column temperature (±5°C) as a key variable affecting impurity quantification .

Q. How to validate a novel LC-MS/MS method for trace-level quantification of this compound?

- Methodological Answer :

- Sensitivity : Establish LOD (0.01%) and LOQ (0.03%) via signal-to-noise ratios (S/N ≥3 for LOD, ≥10 for LOQ).

- Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion.

- Robustness : Test minor variations in mobile phase (±0.1 pH units) and flow rate (±0.1 mL/min).

- Reference: A validated method for genotoxic impurities achieved 0.02% LOQ using GC-MS/MS with selective ion monitoring (SIM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。